molecular formula C8H13N B1296717 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene CAS No. 529-18-0

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

Cat. No. B1296717
CAS RN: 529-18-0
M. Wt: 123.2 g/mol
InChI Key: RNHFKJBXKFGPIY-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a chemical compound with the CAS Number: 1233641-91-2 . It has a molecular weight of 323.86 . The IUPAC name for this compound is (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate hydrochloride .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been the focus of many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is C8H15N . The InChI code for this compound is 1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Physical And Chemical Properties Analysis

The density of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is approximately 0.9±0.1 g/cm3 . The boiling point is 166.0±0.0 °C at 760 mmHg . The vapour pressure is 1.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.2±3.0 kJ/mol . The flash point is 42.2±0.0 °C . The index of refraction is 1.488 .

Scientific Research Applications

  • Synthesis of Tropane Alkaloids

    • Field : Organic Chemistry
    • Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
    • Method : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention .
    • Results : The synthesis of this structure could lead to the development of new drugs with improved properties .
  • Thermodynamic Property Data Generation

    • Field : Physical Chemistry
    • Application : This compound is used in the generation of thermodynamic property data for pure compounds .
    • Method : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The results of this research can be used in various fields, including materials science, chemical engineering, and environmental science .
  • Enantioselective Synthesis

    • Field : Synthetic Chemistry
    • Application : Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions .
    • Method : This synthesis is achieved using a dual catalytic system .
    • Results : The results of this research can be used in the synthesis of complex molecules with high enantiomeric purity .
  • Synthesis of Tropane Alkaloids

    • Field : Organic & Biomolecular Chemistry
    • Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
    • Method : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
    • Results : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
  • Asymmetric 1,3-Dipolar Cycloadditions

    • Field : Chemical Communications
    • Application : Asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
    • Method : This synthesis is achieved using a rhodium (II) complex/chiral Lewis acid binary system .
    • Results : The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .
  • Synthesis of Tropane Alkaloids

    • Field : Organic & Biomolecular Chemistry
    • Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
    • Method : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
    • Results : Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
  • Asymmetric 1,3-Dipolar Cycloadditions

    • Field : Chemical Communications
    • Application : Asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
    • Method : This synthesis is achieved using a rhodium (II) complex/chiral Lewis acid binary system .
    • Results : The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .

Safety And Hazards

The safety information for 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene indicates that it is an irritant . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h2-3,7-8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHFKJBXKFGPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340469
Record name 8-methyl-8-azabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-8-azabicyclo[3.2.1]oct-3-ene

CAS RN

529-18-0
Record name 8-methyl-8-azabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
5
Citations
DB Repke, DR Artis, JT Nelson… - The Journal of Organic …, 1994 - ACS Publications
The syntheses of several JV-methyltropan-3-ylindoles, designed as congeners of ibogaine, are described. The synthetic approach to N-methyltropan-3-yl-2-indole revealed that the …
Number of citations: 57 pubs.acs.org
SR Grady, RM Drenan, SR Breining, D Yohannes… - …, 2010 - Elsevier
Mammalian brain expresses multiple nicotinic acetylcholine receptor (nAChR) subtypes that differ in subunit composition, sites of expression and pharmacological and functional …
Number of citations: 112 www.sciencedirect.com
M Novák - Química Nova, 2011 - SciELO Brasil
The thermal elimination of benzoic acid from (-)-cocaine is shown to be temperature-dependent. In the temperature range of 200-500 C only a trans-elimination is observed leading to …
Number of citations: 5 www.scielo.br
YL Hsu - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
SR Grady, RM Drenan, SR Breining… - …, 2010 - researchgate.net
Mammalian brain expresses multiple nicotinic acetylcholine receptor (nAChR) subtypes that differ in subunit composition, sites of expression and pharmacological and functional …
Number of citations: 7 www.researchgate.net

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